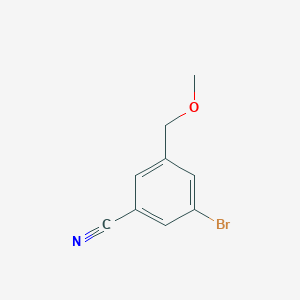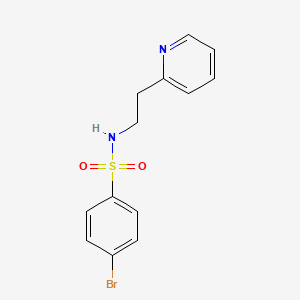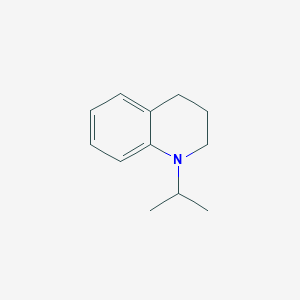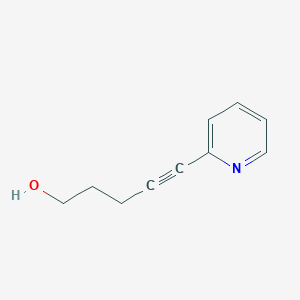![molecular formula C10H9NO4S B8750101 ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B8750101.png)
ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminothiophene-3-carboxylate with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents can be employed depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized thieno[3,2-b]pyridine derivatives, while reduction can produce dihydro analogs .
Applications De Recherche Scientifique
ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism by which ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4,5-dihydro-5-oxothieno[3,2-b]pyridine-6-carboxylate: Lacks the hydroxy group at position 7.
Methyl 4,5-dihydro-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate is unique due to the presence of the hydroxy group at position 7, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate and its interactions with biological targets.
Propriétés
Formule moléculaire |
C10H9NO4S |
|---|---|
Poids moléculaire |
239.25 g/mol |
Nom IUPAC |
ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9NO4S/c1-2-15-10(14)6-7(12)8-5(3-4-16-8)11-9(6)13/h3-4H,2H2,1H3,(H2,11,12,13) |
Clé InChI |
KQUKPJJTYCSWNH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=CS2)NC1=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B8750022.png)

![7-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8750063.png)


![6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8750075.png)







![Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro-, (3'R)-](/img/structure/B8750113.png)
